Atosiban is a synthetic peptide classified as an oxytocin receptor antagonist. [] It is a derivative of the naturally occurring hormone oxytocin, specifically a modified form of vasotocin. [] Atosiban is primarily employed in scientific research to investigate the role of oxytocin and vasopressin in various physiological processes, especially those related to uterine activity. [] It is a valuable tool for studying the mechanisms of labor, both preterm and at term, and for exploring the potential of oxytocin receptor antagonism in treating conditions related to uterine contractility. []
Atosiban is derived from a modified form of the naturally occurring hormone oxytocin. Its classification falls under the category of peptide drugs, specifically as a non-selective antagonist of the oxytocin receptor, which plays a crucial role in parturition (the process of giving birth) and lactation. The chemical name for Atosiban is (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide .
Atosiban can be synthesized using various methods, with solid-phase synthesis being one of the most common approaches. The solid-phase method allows for large-scale production and involves the cyclization of protected intermediates to form disulfide bonds. Key steps in this synthesis include:
The molecular structure of Atosiban consists of a cyclic peptide with a specific arrangement of amino acids that confer its biological activity. The cyclic nature is attributed to the formation of disulfide bonds between cysteine residues within the peptide chain.
Key structural features include:
Atosiban undergoes several chemical reactions during its synthesis:
Atosiban functions as an antagonist at the oxytocin receptor sites in uterine tissues. By blocking these receptors:
This mechanism allows Atosiban to delay premature labor by counteracting the natural stimulatory effects of oxytocin on uterine smooth muscle .
Atosiban exhibits several notable physical and chemical properties:
Relevant data regarding its properties include:
These properties are essential for ensuring effective dosing and administration in clinical settings.
Atosiban has significant applications in obstetrics:
Atosiban’s development represents a deliberate shift from non-specific tocolytics to receptor-targeted therapy. Swedish researchers at Ferring Pharmaceuticals first synthesized it in 1985 as a peptidic analog of oxytocin, designed to competitively block oxytocin (OT) and vasopressin V1a receptors without activating them [3] [4]. Structural modifications included:
This design yielded a molecule (C₄₃H₆₇N₁₁O₁₂S₂) with high binding affinity to uterine receptors. Preclinical studies demonstrated rapid uterine quiescence within 10 minutes of administration by suppressing oxytocin-mediated inositol triphosphate release, thereby reducing intracellular calcium flux and prostaglandin synthesis [4] [7]. Phase III trials (1994–1996) established clinical efficacy, showing 68.3% of women remained undelivered at 48 hours versus 58.7% with ritodrine, with significantly fewer maternal adverse events (7.9% vs 70.8%) [4] [9]. The European Medicines Agency approved atosiban (Tractocile®) in January 2000, positioning it as the first targeted tocolytic agent [4].
Table 1: Key Milestones in Atosiban Development
Year | Development Phase | Significance |
---|---|---|
1985 | Initial Synthesis | First reported as ORF-22164/RWJ-22164 with modified oxytocin structure [3] |
1985 | In Vitro Characterization | Demonstrated competitive inhibition of oxytocin-induced contractions [7] |
1994 | First Human Trials | Confirmed rapid reduction of uterine activity [4] |
1996 | Multicenter Efficacy Trials | Established comparable efficacy to β-agonists with superior safety [4] |
2000 | EU Regulatory Approval | Marketed as Tractocile® for imminent preterm labor [4] |
Atosiban’s adoption coincided with three transformative shifts in obstetric pharmacology:
Abandonment of Non-Specific Agents: Prior therapies like ethanol (inhibiting pituitary oxytocin release) and relaxin (proposed prostaglandin inhibitor) showed poor efficacy/safety ratios. Ethanol caused fetal acidosis and maternal intoxication [1], while relaxin failed in Cochrane assessments [1]. Magnesium sulfate, though retained for neuroprotection, lacked consistent tocolytic efficacy [6].
Targeted Receptor Physiology: The 1990s saw emphasis on uterine-specific molecular targets. Oxytocin receptor antagonism offered physiological advantages over β-agonists (cardiovascular side effects) or calcium channel blockers (hypotension) [5] [6]. Atosiban’s uterine selectivity minimized systemic toxicity—a critical advance for women with cardiac comorbidities [7].
Therapeutic Goal Redefinition: By 2000, tocolysis was reframed as a 48-hour bridge enabling:
Table 2: Evolution of Preterm Labor Therapeutic Approaches
Era | Dominant Therapies | Limitations | Impact on Atosiban Adoption |
---|---|---|---|
1960s–1980s | Ethanol, Morphine | Systemic toxicity; minimal efficacy [1] | Created demand for safer alternatives |
1980s–1990s | β-agonists (Ritodrine) | Maternal tachycardia, pulmonary edema [6] | Highlighted need for uterine selectivity |
Post-2000 | Calcium Channel Blockers | Off-label use; hypotension concerns [5] | Positioned atosiban as approved alternative |
Ferring Pharmaceuticals secured initial EU patents in 2000, but strategic decisions shaped atosiban’s uneven global availability:
European Dominance: Maintained continuous market authorization since 2000, with patents covering the acetate salt formulation (CAS 914453-95-5) [3] [4]. Post-2010 generic entries reduced costs while expanding use, particularly for repeat tocolysis in twin pregnancies [7] [10].
US Regulatory Gap: Despite positive clinical trials, Ferring did not pursue FDA approval, primarily due to patent expiration timelines and development focus on next-generation compounds [4] [7]. It remains unapproved in the US, though utilized in research settings.
Synthesis Innovations: Patent WO 2021207870 (2021) addressed racemization impurities during D-Tyr(Et) incorporation. It optimized solid-phase peptide synthesis using Fmoc-protected amino acids on Rink resin, improving crude peptide yield to >85% and reducing [Tyr(Et)²]-atosiban contaminants [3].
Emerging Markets: India approved atosiban in 2010, with cost-effectiveness studies showing advantages over long-term nifedipine use. By 2023, "brief regimens" (14-hour infusions) gained traction for outpatient management [7].
Table 3: Global Regulatory Status of Atosiban (2000–2025)
Region | Approval Year | Current Status | Patent/Commercial Notes |
---|---|---|---|
European Union | 2000 | Approved (Rx-only) | Multiple generics available post-2010 [4] |
United States | Unapproved | Limited research use | Not pursued by Ferring due to patent lifecycle [7] |
Japan | Unapproved | Not marketed | Focus on new SPTL compounds [4] |
India | ~2010 | Approved (brands/generics) | Cost-effective brief regimens adopted [7] |
67+ Countries | By 2007 | Marketed (Tractocile®) | Cumulative exposure >156,000 cycles by 2005 [4] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7